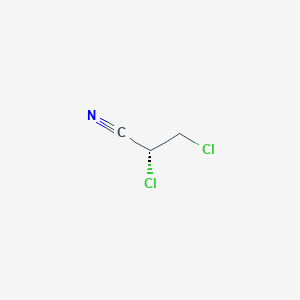

(2R)-2,3-dichloropropanenitrile

Description

(2R)-2,3-Dichloropropanenitrile (CAS: N/A; IUPAC name: (R)-2,3-dichloropropanenitrile) is a chiral organochlorine compound with the molecular formula C₃H₃Cl₂N and a molecular weight of 123.96 g/mol . It features a nitrile group (-C≡N) at the terminal carbon and two chlorine atoms on carbons 2 and 3 of the propane backbone. The stereocenter at carbon 2 (R-configuration) confers enantioselectivity, making it relevant in asymmetric synthesis and pharmaceutical intermediates. Key physical properties include a density of 1.35 g/cm³ and a boiling point of 62–63°C at 13 mmHg . Its SMILES notation is ClCC(Cl)C#N, reflecting the spatial arrangement of substituents.

Current research highlights its role in enantioselective catalysis, particularly in radical decarbonylative reactions, where chirality influences reaction pathways and product purity .

Properties

Molecular Formula |

C3H3Cl2N |

|---|---|

Molecular Weight |

123.97 g/mol |

IUPAC Name |

(2R)-2,3-dichloropropanenitrile |

InChI |

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2/t3-/m0/s1 |

InChI Key |

RJJDLPQZNANQDQ-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C#N)Cl)Cl |

Canonical SMILES |

C(C(C#N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The fundamental synthetic route involves the addition of chlorine across the double bond of acrylonitrile:

$$

\text{CH}2=CH-C \equiv N + Cl2 \rightarrow ClCH-CHCl-C \equiv N

$$

This reaction yields 2,3-dichloropropanenitrile.

Process Description

- Catalyst and Solvent: The reaction is catalyzed and carried out in an ionic liquid medium, which acts both as a solvent and catalyst.

- Reactants: Acrylonitrile and chlorine gas.

- Reaction Conditions: Temperature is maintained between 0°C and 60°C.

- Reaction Time: 4 to 8 hours.

- Molar Ratios: Chlorine is introduced in a molar ratio of 0.9 to 1.2 relative to acrylonitrile.

- Post-reaction: After chlorine addition, the mixture is held at the reaction temperature for 1 to 2 hours to complete the reaction.

Advantages of Ionic Liquid Use

- Environmentally friendly process due to reduced volatile organic solvent use.

- Easy separation of ionic liquid from volatile products.

- Ionic liquid can be recycled, improving sustainability.

- High conversion rate of acrylonitrile.

- Good selectivity for 2,3-dichloropropanenitrile.

Separation and Purification

The reaction mixture is separated to isolate the ionic liquid from the volatile chlorinated product. The ionic liquid is recycled, and the product is purified by distillation or other standard methods.

Alternative Preparation Method: Chlorination in Presence of Pyridine

An earlier method documented involves the chlorination of acrylonitrile in the presence of pyridine as a catalyst or base:

- Catalyst: Pyridine or substituted pyridines.

- Reaction Conditions: Controlled temperature and chlorine feed.

- Mechanism: Pyridine assists in the selective addition of chlorine to acrylonitrile.

- Outcome: Formation of 2,3-dichloropropanenitrile with good yield.

This method is less environmentally benign compared to ionic liquid catalysis due to the use of volatile organic bases and solvents.

Comparative Data Table of Preparation Methods

| Parameter | Ionic Liquid Method | Pyridine Catalyzed Method |

|---|---|---|

| Catalyst/Solvent | Ionic liquid (1-30 mol% relative to acrylonitrile) | Pyridine or substituted pyridines |

| Reaction Temperature | 0°C to 60°C | Typically ambient to moderate heat |

| Chlorine to Acrylonitrile Ratio | 0.9 to 1.2 molar ratio | Similar molar ratios |

| Reaction Time | 4 to 8 hours | Variable, often shorter |

| Product Selectivity | High (good stereoselectivity) | Moderate to high |

| Environmental Impact | Low (recyclable ionic liquid) | Higher (volatile organic compounds) |

| Separation | Easy separation and recycling of ionic liquid | Requires solvent removal and neutralization |

| Yield and Conversion | High acrylonitrile conversion | Good yield |

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-dichloropropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted propanenitriles.

Reduction: Formation of 2,3-dichloropropylamine.

Oxidation: Formation of 2,3-dichloropropanoic acid.

Scientific Research Applications

(2R)-2,3-dichloropropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,3-dichloropropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares (2R)-2,3-dichloropropanenitrile with three related compounds:

Key Observations :

- Chirality : The (2R)-enantiomer exhibits distinct reactivity in asymmetric catalysis compared to its racemic counterpart. For example, enantioselective radical azidation reactions show higher yields and selectivity with chiral substrates .

- Substituent Effects : The 2,3-dichloro configuration in the target compound enhances electrophilicity at the nitrile group compared to 2,2-dichloropropanedinitrile, which has two electron-withdrawing nitrile groups. This difference impacts applications in polymerization and cycloaddition reactions.

Research Findings and Implications

- Enantioselective Catalysis : this compound outperforms racemic analogs in radical cyanation reactions, achieving >90% enantiomeric excess (e.e.) in some cases .

- Thermal Stability : The compound decomposes at temperatures above 150°C, releasing HCl and HCN, necessitating controlled reaction conditions .

- Comparative Toxicity : 2,2-Dichloropropanedinitrile exhibits higher acute toxicity (oral LD₅₀: 250 mg/kg) compared to 2,3-dichloropropanenitrile (LD₅₀: 450 mg/kg), attributed to its dual nitrile groups .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (2R)-2,3-dichloropropanenitrile, and how can enantioselectivity be optimized?

- Methodological Answer : The synthesis of this compound typically involves stereoselective chlorination of propenenitrile derivatives. Key strategies include:

- Asymmetric Catalysis : Use of chiral ruthenium complexes (e.g., BINAP/DAIPEN systems) to control stereochemistry during chlorination .

- Reaction Parameter Optimization : Adjusting temperature, solvent polarity (e.g., dichloromethane), and catalyst loading to enhance enantiomeric excess (ee). For example, lower temperatures (0–5°C) may reduce racemization .

- Data Contradiction Note : While some protocols report moderate ee (70–80%), inconsistencies in reproducibility highlight the need for rigorous catalyst characterization and reaction monitoring (e.g., chiral HPLC) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators if vapor concentrations exceed safe limits .

- First Aid : Immediate flushing of eyes (15+ minutes with water) and skin (soap/water) upon exposure. Avoid inducing vomiting if ingested; seek medical attention .

- Toxicity Data : Acute oral toxicity (LD₅₀: ~300 mg/kg in rodents) and skin irritation necessitate strict containment and waste neutralization protocols .

Q. How can the stereochemical purity of this compound be verified post-synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to quantify ee.

- Spectroscopic Confirmation : Compare experimental ¹³C NMR chemical shifts with computational predictions (DFT) to validate configuration .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .

Advanced Research Questions

Q. What computational tools are effective for modeling the reaction mechanisms of this compound in asymmetric synthesis?

- Methodological Answer :

- DFT Studies : Simulate transition states (e.g., Gaussian 16) to identify enantiocontrol factors, such as steric hindrance from chiral ligands .

- Molecular Docking : Investigate interactions between this compound and enzymatic catalysts (e.g., ketoreductases) for biocatalytic applications .

- Data Gap Note : Limited computational data on chlorination pathways necessitates benchmarking against experimental kinetics.

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

- Methodological Answer :

- Nitrile Reactivity : The electron-withdrawing Cl groups activate the nitrile for cycloadditions (e.g., [3+2] with azides) to form tetrazoles.

- Case Study : In dihydropyridine synthesis, it acts as a dienophile under microwave irradiation, achieving 85% yield with Lewis acid catalysts (e.g., ZnCl₂) .

Q. What are the challenges in reconciling conflicting toxicity data for this compound?

- Methodological Answer :

- Data Discrepancies : While acute toxicity is well-documented, gaps exist in chronic exposure and mutagenicity studies. For example, IARC and OSHA classifications remain unassigned .

- Mitigation Strategy : Conduct Ames tests (with/without metabolic activation) and in vivo micronucleus assays to resolve contradictions. Cross-reference with structurally analogous nitriles (e.g., 2-chloroacetonitrile) for predictive toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.